2-Bromo-1-oxoindan-5-carbonitrile
Description
2-Bromo-1-oxoindan-5-carbonitrile is a brominated indanone derivative featuring a carbonyl group at position 1, a bromine substituent at position 2, and a nitrile group at position 3.
Properties
Molecular Formula |
C10H6BrNO |
|---|---|
Molecular Weight |
236.06 g/mol |
IUPAC Name |
2-bromo-1-oxo-2,3-dihydroindene-5-carbonitrile |
InChI |
InChI=1S/C10H6BrNO/c11-9-4-7-3-6(5-12)1-2-8(7)10(9)13/h1-3,9H,4H2 |
InChI Key |
CJMRJTDKLQFHNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)C2=C1C=C(C=C2)C#N)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-Bromo-1-oxoindan-5-carbonitrile with brominated carbonitriles documented in the literature, focusing on structural features, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison of Brominated Carbonitriles
Key Observations:
This may affect binding affinity in medicinal chemistry contexts. Pyridine/quinoline derivatives (e.g., ) exhibit planar aromatic systems with electron-withdrawing nitriles, favoring electrophilic substitution or metal-catalyzed coupling reactions .
Substituent Effects: The 1-oxo group in this compound may increase polarity and hydrogen-bonding capacity compared to non-oxygenated analogs (e.g., 5-Bromoquinoline-2-carbonitrile). Bromine positioning (e.g., 5-Br in pyridines vs. 2-Br in indanone) alters steric and electronic profiles, impacting reactivity in cross-coupling reactions .
Industrial and Synthetic Relevance :
- Pyridine-based bromocarbonitriles (e.g., 5-Bromo-4-methylpyridine-2-carbonitrile) are prioritized for scalable synthesis due to established supply chains and applications as pharmaceutical intermediates .
- High-purity standards (e.g., 97% purity in ) highlight the importance of quality control for reproducibility in research .
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